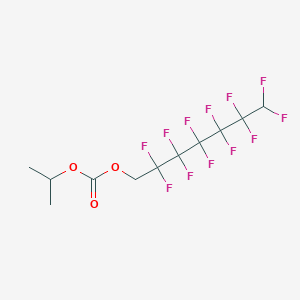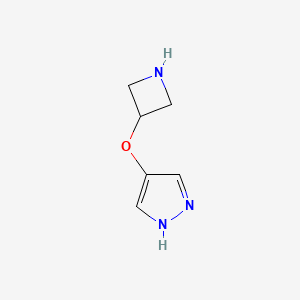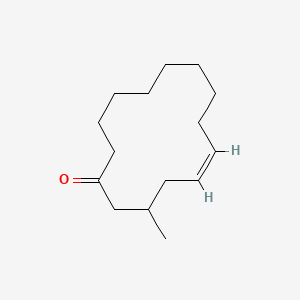
5-Cyclotetradecen-1-one, 3-methyl-, (5Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- is a chemical compound with the molecular formula C15H26O. It is known for its unique structure, which includes a cyclotetradecene ring with a methyl group and a ketone functional group. This compound is often used in fragrance formulations due to its musky odor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- typically involves the cyclization of long-chain alkenes. One common method is the intramolecular aldol condensation of a suitable precursor, followed by selective hydrogenation to achieve the desired (5Z)-configuration. The reaction conditions often include the use of strong bases like sodium hydroxide or potassium tert-butoxide and solvents such as ethanol or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation of cyclotetradecenone derivatives. The use of palladium or platinum catalysts under controlled temperature and pressure conditions ensures high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide.
Major Products Formed
Oxidation: 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- can be converted to 5-Cyclotetradecen-1-carboxylic acid.
Reduction: The reduction product is 5-Cyclotetradecen-1-ol, 3-methyl-, (5Z)-.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Widely used in the fragrance industry for its musky scent and in the production of perfumes and colognes
Mécanisme D'action
The mechanism of action of 5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-5-cyclotetradecen-1-one: Similar structure but different stereochemistry.
5-Cyclotetradecen-1-one, 3-methyl-, (5E)-: The (5E)-isomer of the compound.
Cyclotetradecenone derivatives: Various derivatives with different substituents on the cyclotetradecene ring
Uniqueness
5-Cyclotetradecen-1-one, 3-methyl-, (5Z)- is unique due to its specific (5Z)-configuration, which imparts distinct chemical and physical properties. This configuration influences its reactivity and interaction with biological targets, making it valuable in both research and industrial applications .
Propriétés
| 259854-71-2 | |
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
(5Z)-3-methylcyclotetradec-5-en-1-one |
InChI |
InChI=1S/C15H26O/c1-14-11-9-7-5-3-2-4-6-8-10-12-15(16)13-14/h7,9,14H,2-6,8,10-13H2,1H3/b9-7- |
Clé InChI |
ZFGBKXBPHOUSJX-CLFYSBASSA-N |
SMILES isomérique |
CC1C/C=C\CCCCCCCCC(=O)C1 |
SMILES canonique |
CC1CC=CCCCCCCCCC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


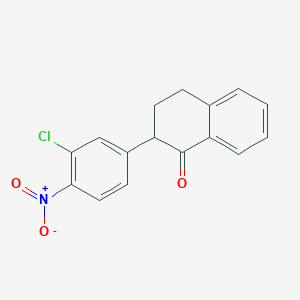
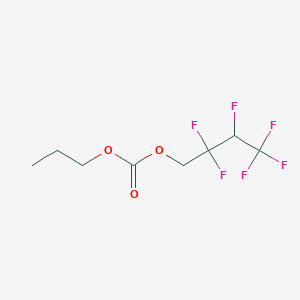


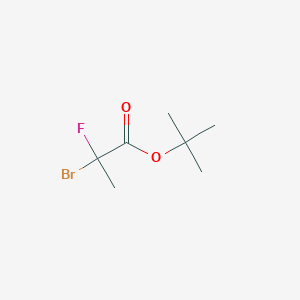

![[5-(4-Fluorophenyl)-2-thienyl][2-methyl-5-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)phenyl]-methanone](/img/structure/B12084561.png)

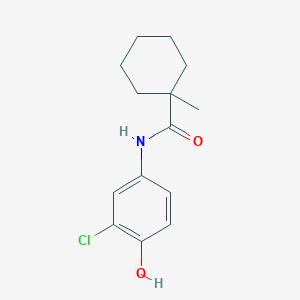
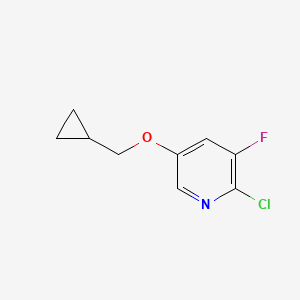

![Methyl 2-(6-nitro-[1,1'-biphenyl]-3-yl)-2-phenylacetate](/img/structure/B12084607.png)
